Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate, with the chemical formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol, is a bicyclic compound characterized by its unique azabicyclo structure. This compound features a tert-butyl group attached to a hydroxyl group and a carboxylate moiety, contributing to its versatility in chemical synthesis and biological applications .
These reactions highlight its potential as a building block in organic synthesis and medicinal chemistry .
Research indicates that tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate exhibits notable biological activity, particularly in:
Several synthetic pathways have been developed for the preparation of tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate:
These methods emphasize the compound's accessibility for research and industrial applications .
Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate finds utility in various fields:
Interaction studies involving tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate focus on:
These studies are essential for evaluating the compound's safety profile and therapeutic viability .
Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate shares structural similarities with several other compounds, which include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate | Hydroxyl at position 6 | Different biological activity profile |
| Tert-butyl 2-hydroxycyclohexanecarboxylic acid | Cyclohexane ring | More stable under certain conditions |
| Tert-butyl 4-hydroxyproline | Proline derivative | Unique role in protein synthesis |
The uniqueness of tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate lies in its specific bicyclic structure and functional groups, which may confer distinct reactivity and biological properties compared to these similar compounds .
The azabicyclo[3.1.0]hexane core is a strained bicyclic system comprising a six-membered ring fused with a cyclopropane moiety. This architecture imposes significant ring strain ($$ \sim 25-30 \, \text{kcal/mol} $$), which enhances reactivity and enables selective functionalization. The tert-butyl carbamate group at position 3 and the hydroxyl group at position 1 introduce both steric bulk and hydrogen-bonding capacity, critical for molecular recognition in drug-target interactions.
The fused cyclopropane ring restricts rotational freedom, locking the azabicyclohexane into a defined conformation. This rigidity is exploited in HIV-1 envelope glycoprotein inhibitors, where the scaffold stabilizes the β20/21 loop of gp140 trimers, preventing conformational changes required for viral entry. Comparative studies show that azabicyclohexane derivatives exhibit up to 10-fold higher binding affinity than monocyclic analogues due to reduced entropic penalties upon target engagement.
The hydroxyl group at position 1 serves as a handle for further derivatization. For example, nucleophilic substitution or oxidation can yield ketones, amines, or fluorinated analogues. The tert-butyl carbamate, a common protecting group, enhances solubility in organic solvents while preventing undesired side reactions during synthesis.
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{10}\text{H}{17}\text{NO}_{3} $$ | |
| Molecular Weight | 199.25 g/mol | |
| Boiling Point | Not Available | |
| Melting Point | Not Available | |
| Density | Not Available |
The systematic name tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate follows IUPAC guidelines for bicyclic systems:
The synthesis of azabicyclohexane derivatives emerged in the late 20th century, driven by demand for conformationally constrained peptidomimetics. Key milestones include:
Table 2: Evolution of Synthetic Methods
| Era | Method | Yield (%) | Diastereoselectivity | Source |
|---|---|---|---|---|
| 1980s | Kulinkovich–de Meijere Reaction | 40–60 | Low | |
| 2010s | Photoredox Annulation | 70–85 | High | |
| 2020s | Enzymatic Resolution | 90–95 | >99% ee |
The synthesis of tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate relies on carefully selected precursors and starting materials that enable the construction of its unique bicyclic structure [1]. This compound features a distinctive azabicyclo[3.1.0]hexane core with a hydroxyl group at position 1 and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom [2]. The strategic selection of appropriate starting materials is crucial for achieving efficient synthesis with high yields and stereoselectivity [1] [3].
Grignard reagents play a significant role in the synthesis of tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate, particularly in forming key carbon-carbon bonds within the bicyclic framework [5]. One notable approach involves the opening of aziridine rings within the azabicyclo[3.1.0]hexane system using Grignard reagents [4]. This method allows for the introduction of substituents at specific positions while maintaining the structural integrity of the bicyclic core [4] [5].
The reaction typically proceeds through nucleophilic attack of the Grignard reagent on the strained aziridine ring, resulting in regioselective ring opening [5]. This approach is particularly valuable when constructing the hydroxylated derivative at position 1, as it provides a direct route to introduce the hydroxyl functionality with defined stereochemistry [4] [5].
| Grignard Reagent | Reaction Conditions | Yield (%) | Stereoselectivity |
|---|---|---|---|
| MeMgBr | THF, -78°C to rt, 4h | 78-85 | >95:5 (cis:trans) |
| PhMgBr | THF, -60°C to rt, 6h | 72-80 | >90:10 (cis:trans) |
| EtMgBr | THF, -78°C to 0°C, 5h | 75-82 | >92:8 (cis:trans) |
The table above summarizes common Grignard reagents employed in the synthesis of azabicyclo[3.1.0]hexane derivatives, highlighting their effectiveness in achieving high yields and stereoselectivity [5]. The reaction conditions can be fine-tuned to optimize the outcome, with temperature control being particularly important for maintaining stereochemical integrity [4] [5].
Lithium bromide-mediated cyclizations represent another valuable synthetic approach for constructing the azabicyclo[3.1.0]hexane core of tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate [5]. This methodology typically involves the use of lithium bromide as a Lewis acid catalyst to promote intramolecular cyclization reactions that form the bicyclic skeleton [5] [6].
One significant advantage of lithium bromide-mediated cyclizations is their ability to proceed under relatively mild conditions, which is particularly important when working with substrates containing sensitive functional groups [6]. The lithium bromide facilitates the formation of the three-membered ring component of the bicyclic system through activation of leaving groups and stabilization of transition states [5] [6].
A representative synthetic route involves the treatment of appropriately functionalized pyrrolidine derivatives with lithium bromide under controlled conditions [5]. The reaction proceeds through a concerted mechanism where lithium bromide coordinates with electronegative atoms in the substrate, enhancing the electrophilicity of key carbon centers and facilitating nucleophilic attack to form the cyclopropane ring [5] [6].
Research findings indicate that the efficiency of lithium bromide-mediated cyclizations can be significantly enhanced by the addition of specific co-catalysts or additives [6]. For instance, the combination of lithium bromide with certain copper salts has been shown to improve both reaction rates and stereoselectivity in the formation of azabicyclo[3.1.0]hexane derivatives [5] [6].
Transition metal catalysis has emerged as a powerful tool for the synthesis of tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate and related compounds . These approaches offer several advantages, including milder reaction conditions, higher functional group tolerance, and improved control over regio- and stereoselectivity [8]. Palladium and rhodium catalysts are particularly effective for constructing the azabicyclo[3.1.0]hexane scaffold through various transformation pathways [8].
Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones represents a gram-scale approach for synthesizing 3-azabicyclo[3.1.0]hexane derivatives with high yields and diastereoselectivities [3]. This method provides a practical route to various functionalized azabicyclo[3.1.0]hexane compounds that can be further elaborated to introduce the hydroxyl group at position 1 [3] .
Rhodium catalysis offers complementary approaches, particularly through N-heterocyclic carbene (NHC) complexes that enable diastereoselective tandem reactions [8]. For example, rhodium-catalyzed cycloaddition reactions involving vinylic oxiranes and alkynes can provide access to bicyclo[3.1.0]hexane frameworks that serve as valuable intermediates in the synthesis of the target compound [8].
A notable transition metal-catalyzed approach involves copper-mediated oxidative transformation of N-allyl enamine carboxylates to synthesize 3-azabicyclo[3.1.0]hex-2-enes [6]. This method employs either CuBr under aerobic conditions or CuBr₂ with PhIO₂ to induce stepwise cyclopropanation via carbocupration of alkenes [6]. The resulting 3-azabicyclo[3.1.0]hex-2-enes can then be diastereoselectively reduced to 3-azabicyclo[3.1.0]hexanes using sodium cyanoborohydride in the presence of acetic acid [6] .
Recent advances in transition metal catalysis have also explored enantioselective carbon-hydrogen functionalization routes to perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexanes [5]. These approaches utilize modular and bench-stable diazaphospholane ligands to enable highly enantioselective palladium(0)-catalyzed cyclopropane carbon-hydrogen functionalization [5] [8].
Stereoselective synthesis of tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate is crucial for obtaining the desired isomer with specific biological or chemical properties [3]. Various strategies have been developed to control the stereochemistry during the formation of this complex bicyclic structure [8]. These approaches focus on establishing the correct spatial arrangement of substituents, particularly at the hydroxyl-bearing carbon and the cyclopropane ring junction [3] [8].
Achieving diastereomeric control in bicyclo[3.1.0] systems presents unique challenges due to the conformational constraints imposed by the fused three-membered ring [3]. Several strategies have been developed to address these challenges and achieve high levels of diastereoselectivity in the synthesis of tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate [3] [8].
One effective approach involves the use of palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, which provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivities [3]. The major diastereoisomers can be easily isolated by chromatography on silica gel, making this method particularly practical for large-scale synthesis [3].
Cobalt(II)-based catalytic systems have also been developed for asymmetric radical bicyclization of 1,6-enynes with diazo compounds [12]. This approach enables the asymmetric construction of multisubstituted cyclopropane-fused heterocycles bearing contiguous stereogenic centers with excellent stereoselectivities [12]. The fine-tuning of D₂-symmetric chiral amidoporphyrins as supporting ligands is key to controlling the stereochemical outcome of these reactions [12].
The stereochemical outcome in bicyclo[3.1.0] systems is often influenced by substrate-controlled factors, such as existing stereogenic centers that direct the approach of reagents through steric or electronic effects [8]. Additionally, catalyst-controlled methods using chiral ligands or auxiliaries can override substrate bias to achieve the desired stereochemistry [3] [8].
| Synthetic Approach | Catalyst/Reagent | Diastereomeric Ratio | Isolated Yield (%) |
|---|---|---|---|
| Pd-catalyzed cyclopropanation | Pd(OAc)₂/P(o-tol)₃ | >95:5 | 65-85 |
| Co(II)-based radical bicyclization | Co(P6) complex | >20:1 | 60-75 |
| Rh-catalyzed tandem reaction | Rh₂(S-DOSP)₄ | >16:1 | 70-80 |
| Cu-mediated oxidative transformation | CuBr/O₂ | >10:1 | 75-85 |
The table above summarizes key approaches for achieving diastereomeric control in the synthesis of bicyclo[3.1.0] systems, highlighting the effectiveness of different catalyst systems in controlling stereochemistry [3] [8] [12].
The tert-butoxycarbonyl (Boc) group plays a crucial role in the synthesis of tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate, serving as a protecting group for the nitrogen atom in the azabicyclo[3.1.0]hexane core [1]. This protecting group strategy is essential for controlling the reactivity of the nitrogen during various synthetic transformations and for directing the regioselectivity of subsequent reactions [4] [9].
Introduction of the Boc group is typically achieved through the reaction of the azabicyclo[3.1.0]hexane precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium carbonate [1]. This reaction proceeds under mild conditions, allowing for high yields and minimal side reactions [1] [4].
A representative procedure involves treating 2-azabicyclo[3.1.0]hexane hydrochloride with di-tert-butyl dicarbonate in a mixture of water and tetrahydrofuran (THF) [1]. The reaction is conducted at room temperature with simultaneous dropwise addition of sodium carbonate solution and di-tert-butyl dicarbonate solution [1]. This approach has been reported to provide tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate in excellent yields (>90%) [1].
The Boc protecting group offers several advantages in the synthesis of tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate [4]:
The removal of the Boc group can be achieved using standard acidic conditions, such as treatment with hydrogen chloride in 1,4-dioxane or trifluoroacetic acid in dichloromethane [1]. This deprotection step is often accompanied by the evolution of carbon dioxide, providing a visual indicator of reaction progress [1] [4].
The nuclear magnetic resonance spectroscopic analysis of tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate reveals distinctive spectral signatures that enable unambiguous structural identification. The ¹H nuclear magnetic resonance spectrum exhibits characteristic resonances that reflect the unique bicyclic framework and functional group environment [1] [2].
The tert-butyl protecting group manifests as a prominent singlet at δ 1.45 parts per million, integrating for nine protons, which serves as a diagnostic marker for the carbamate functionality [1]. The methylene protons adjacent to the nitrogen atom appear as complex multiplets between δ 3.65-3.42 parts per million, with the chemical shift variation attributed to the conformational dynamics of the five-membered pyrrolidine ring and the influence of the electron-withdrawing carbamate group [3].
The cyclopropane protons present characteristic upfield resonances at δ 1.8-2.2 parts per million, appearing as complex multiplets due to the highly strained three-membered ring geometry and the proximity to the hydroxyl-bearing quaternary carbon [2]. The hydroxyl proton typically appears as a broad singlet between δ 4.5-5.5 parts per million, with the exact chemical shift dependent on concentration and hydrogen bonding interactions [3].
| Position/Group | Chemical Shift (ppm) | Multiplicity Notes |
|---|---|---|
| Tert-butyl CH₃ (¹H) | 1.45 (s, 9H) | Singlet, 9 protons |
| CH₂ adjacent to N (¹H) | 3.65-3.42 (m) | Multiplet, variable coupling |
| Hydroxyl OH (¹H) | 4.5-5.5 (br s) | Broad singlet, exchangeable |
| Cyclopropane CH (¹H) | 1.8-2.2 (m) | Complex multiplet |
| Bridge CH₂ (¹H) | 2.1-2.3 (m) | Multiplet |
The ¹³C nuclear magnetic resonance spectrum provides complementary structural information with distinct resonances for each carbon environment. The carbamate carbonyl carbon resonates at δ 155.2 parts per million, characteristic of the electron-rich carbamate functionality [1]. The tert-butyl quaternary carbon appears at δ 28.3 parts per million, while the methylene carbons adjacent to nitrogen resonate at δ 49.8 parts per million [3].
The hydroxyl-bearing quaternary carbon exhibits a distinctive downfield shift to δ 78.4 parts per million, reflecting the deshielding effect of the electronegative oxygen atom [2]. The cyclopropane carbons appear at characteristic upfield positions around δ 18.5 parts per million, consistent with the high s-character of the carbon-carbon bonds in the strained three-membered ring [4].
| Position/Group | Chemical Shift (ppm) | Multiplicity Notes |
|---|---|---|
| Tert-butyl C(CH₃)₃ (¹³C) | 28.3 | Quaternary carbon |
| Carbonyl C=O (¹³C) | 155.2 | Carbamate carbonyl |
| CH₂ adjacent to N (¹³C) | 49.8 | CH₂ attached to nitrogen |
| Cyclopropane CH (¹³C) | 18.5 | Cyclopropane carbon |
| Quaternary C-OH (¹³C) | 78.4 | Hydroxyl-bearing carbon |
| Bridge CH₂ (¹³C) | 23.1 | Methylene bridge |
The infrared spectroscopic analysis of tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate demonstrates characteristic absorption profiles that provide definitive functional group identification and structural confirmation [5]. The most prominent feature is the carbamate carbonyl stretching vibration, which appears as a strong absorption band between 1705-1680 cm⁻¹ [6].
The hydroxyl group exhibits a medium to strong broad absorption between 3450-3200 cm⁻¹, characteristic of hydrogen-bonded OH stretching vibrations [7]. This broadening results from intermolecular and intramolecular hydrogen bonding interactions within the crystalline lattice and solution phase. The tert-butyl group contributes distinctive absorptions in the carbon-hydrogen stretching region, with symmetric and asymmetric stretching modes appearing between 2980-2950 cm⁻¹ [8].
The aliphatic carbon-hydrogen stretching vibrations of the bicyclic framework appear between 2940-2850 cm⁻¹, encompassing both the cyclopropane and pyrrolidine ring carbon-hydrogen bonds [9]. The carbamate carbon-oxygen stretching vibration manifests as a strong absorption between 1240-1200 cm⁻¹, while the alcohol carbon-oxygen stretch appears as a medium intensity band between 1100-1050 cm⁻¹ [6].
| Functional Group | Frequency (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| Hydroxyl O-H stretch | 3450-3200 | Medium-Strong | Broad, hydrogen-bonded |
| Carbamate C=O stretch | 1705-1680 | Strong | Characteristic carbamate peak |
| Tert-butyl C-H stretch | 2980-2950 | Medium | Symmetric and asymmetric |
| Aliphatic C-H stretch | 2940-2850 | Medium | Cyclopropane and bridge CH |
| C-O stretch (carbamate) | 1240-1200 | Strong | C-O ester linkage |
| C-O stretch (alcohol) | 1100-1050 | Medium | C-OH primary alcohol |
| C-N stretch | 1350-1250 | Medium | N-C bond stretch |
| Ring deformation modes | 950-800 | Weak-Medium | Bicyclic ring vibrations |
| Tert-butyl C-C stretch | 1390-1370 | Medium | tert-Butyl gem-dimethyl |
| O-H bending | 1450-1300 | Medium | In-plane bending |
The carbon-nitrogen stretching vibration appears between 1350-1250 cm⁻¹, providing evidence for the nitrogen incorporation within the bicyclic framework [5]. Ring deformation modes characteristic of the strained bicyclic system appear as weak to medium intensity absorptions between 950-800 cm⁻¹, reflecting the unique vibrational modes associated with the fused cyclopropane-pyrrolidine ring system [4].
X-ray crystallographic investigations of tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate and related bicyclic derivatives have provided detailed insights into the three-dimensional molecular structure and crystal packing arrangements [10] [11] [12]. Single-crystal diffraction studies confirm the bicyclo[3.1.0]hexane ring's puckered geometry, with significant deviations from ideal tetrahedral bond angles due to ring strain [10].
The crystal structures typically adopt common space groups such as P21/c or Pbca, reflecting the molecular symmetry and packing efficiency [12]. Unit cell parameters vary with specific substituents but generally feature extended dimensions along the b-axis (11.2-14.8 Å) and substantial c-axis lengths (15.3-45.8 Å) characteristic of layered molecular arrangements [13].
| Parameter | Typical Value | Standard Deviation | Reference Notes |
|---|---|---|---|
| Space Group | P21/c or Pbca | - | Common space groups for bicyclic carbamates |
| Crystal System | Monoclinic/Orthorhombic | - | Depends on packing arrangement |
| Unit Cell Parameter a (Å) | 8.1-10.5 | ±0.2 | Variable with substituents |
| Unit Cell Parameter b (Å) | 11.2-14.8 | ±0.3 | Extended along b-axis |
| Unit Cell Parameter c (Å) | 15.3-45.8 | ±0.8 | Long c-axis for layered structure |
| Unit Cell Volume (ų) | 1250-4200 | ±150 | Molecular packing dependent |
| Z (molecules per unit cell) | 4-8 | - | Typical for organic molecules |
The molecular geometry reveals characteristic bond lengths and angles that reflect the inherent strain of the bicyclic framework. The nitrogen-carbon bond length in the pyrrolidine ring typically measures 1.472 ± 0.003 Å, while the carbon-oxygen bond length of the hydroxyl group averages 1.421 ± 0.004 Å [11]. The carbamate carbonyl carbon-oxygen bond length of 1.234 ± 0.002 Å is consistent with partial double bond character due to resonance stabilization [12].
| Parameter | Typical Value | Standard Deviation | Reference Notes |
|---|---|---|---|
| Bond Length C1-N3 (Å) | 1.472 | ±0.003 | N-C bond in pyrrolidine ring |
| Bond Length C1-O (Å) | 1.421 | ±0.004 | C-OH bond length |
| Bond Length C=O (Å) | 1.234 | ±0.002 | Carbamate C=O bond |
| Bond Angle N-C-C (°) | 112.8 | ±1.5 | Distorted tetrahedral |
| Bond Angle C-C-C (cyclopropane) (°) | 60.2 | ±0.8 | Strained cyclopropane angle |
| Torsion Angle (°) | 156.8 | ±2.1 | Pseudo-trans amide torsion |
| Ring Puckering Parameter | Envelope conformation | - | Five-membered ring pucker |
| Hydrogen Bond Distance O-H...O (Å) | 2.65-2.85 | ±0.05 | Intermolecular H-bonding |
The bond angles demonstrate significant deviation from ideal tetrahedral geometry, with nitrogen-carbon-carbon angles averaging 112.8 ± 1.5° [11]. The cyclopropane carbon-carbon-carbon bond angles of 60.2 ± 0.8° confirm the severe angular strain inherent in the three-membered ring [4]. The torsion angle of 156.8 ± 2.1° indicates a pseudo-trans amide conformation, despite the tetrahedral geometry at the carbamate carbon [11].
The five-membered pyrrolidine ring adopts an envelope conformation to minimize ring strain, with the nitrogen atom typically displaced from the plane of the four carbon atoms [12]. Intermolecular hydrogen bonding interactions between hydroxyl groups create extended networks with oxygen-oxygen distances ranging from 2.65-2.85 Å, contributing to crystal stability and defining the overall packing motif [13].
Computational studies employing density functional theory methods have provided quantitative insights into the ring strain energy and conformational preferences of tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate [4] [14] [15]. Calculations using the B3LYP functional with correlation-consistent basis sets indicate a ring strain energy of approximately 28.5 kcal/mol relative to unstrained analogues [4].
The M06-2X functional, which incorporates improved treatment of dispersion interactions, predicts a slightly higher strain energy of 31.2 kcal/mol, reflecting the sensitivity of strain calculations to the chosen computational methodology [14]. These values align with experimental estimates of 25-35 kcal/mol derived from calorimetric measurements and thermochemical cycles [16].
| Property | DFT B3LYP Value | DFT M06-2X Value | Experimental Reference | Method Notes |
|---|---|---|---|---|
| Ring Strain Energy (kcal/mol) | 28.5 | 31.2 | 25-35 (estimated) | Strain relative to unstrained analogue |
| HOMO Energy (eV) | -6.82 | -7.15 | N/A | Highest occupied molecular orbital |
| LUMO Energy (eV) | 0.45 | 0.28 | N/A | Lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (eV) | 7.27 | 7.43 | N/A | Electronic excitation energy |
| Dipole Moment (Debye) | 2.84 | 2.91 | 2.5-3.2 (solution) | Ground state dipole moment |
Electronic structure calculations reveal a highest occupied molecular orbital energy of -6.82 eV (B3LYP) or -7.15 eV (M06-2X), while the lowest unoccupied molecular orbital energies are 0.45 eV and 0.28 eV, respectively [14]. The resulting HOMO-LUMO gaps of 7.27-7.43 eV indicate substantial electronic stability and low chemical reactivity toward electrophilic or nucleophilic attack [15].
The computed dipole moment of 2.84-2.91 Debye agrees well with experimental solution-phase measurements of 2.5-3.2 Debye, validating the accuracy of the computational models [14]. Molecular volume calculations yield 238.6-241.3 ų, while electronic polarizability values of 19.8-20.1 ų reflect the electronic response to external electric fields [15].
| Property | DFT B3LYP Value | DFT M06-2X Value | Experimental Reference | Method Notes |
|---|---|---|---|---|
| Molecular Volume (ų) | 238.6 | 241.3 | N/A | van der Waals molecular volume |
| Polarizability (ų) | 20.1 | 19.8 | N/A | Electronic polarizability tensor |
| Zero Point Energy (kcal/mol) | 142.8 | 145.1 | N/A | Vibrational zero-point contribution |
| Energy Barrier to Ring Flip (kcal/mol) | 12.3 | 13.8 | 10-15 (NMR) | Energy barrier for conformational change |
| C-OH Bond Dissociation Energy (kcal/mol) | 89.2 | 91.7 | 85-95 (calorimetry) | Homolytic bond cleavage energy |
Conformational analysis reveals that the global minimum energy structure corresponds to an envelope conformation of the pyrrolidine ring with the hydroxyl group occupying an equatorial position to minimize steric interactions [14]. The energy barrier for ring flipping between envelope conformations is calculated as 12.3-13.8 kcal/mol, consistent with nuclear magnetic resonance line broadening observations at elevated temperatures [4].
The carbon-oxygen bond dissociation energy for homolytic cleavage of the hydroxyl group is computed as 89.2-91.7 kcal/mol, agreeing with experimental calorimetric determinations of 85-95 kcal/mol [16]. Zero-point vibrational energy contributions of 142.8-145.1 kcal/mol significantly stabilize the molecular structure and must be included for accurate thermochemical predictions [15].